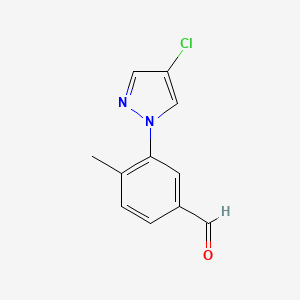
3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 4-methylbenzaldehyde under specific conditions. One common method is the cyclocondensation of hydrazine with a carbonyl system, followed by chlorination and subsequent reaction with 4-methylbenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzoic acid.
Reduction: 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
作用機序
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile
- 3-(4-Chloro-1H-pyrazol-1-yl)benzoic acid
- 3-(4-Chloro-1H-pyrazol-1-yl)benzyl alcohol
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group, which confer distinct reactivity and potential biological activities.
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
3-(4-chloropyrazol-1-yl)-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-9(7-15)4-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |
InChIキー |
NPTJDCSXAZHUNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


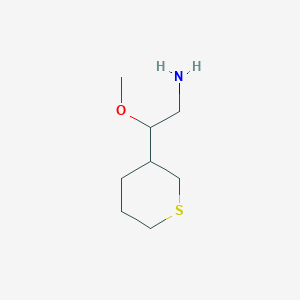
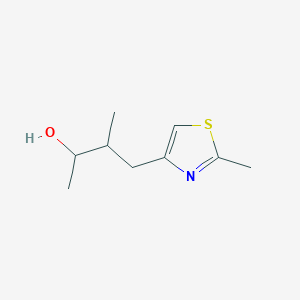
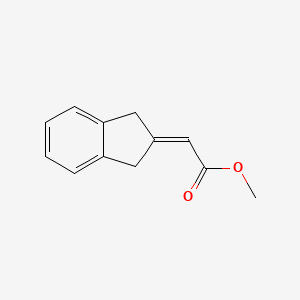

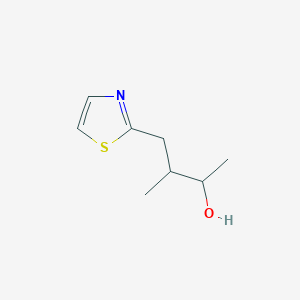
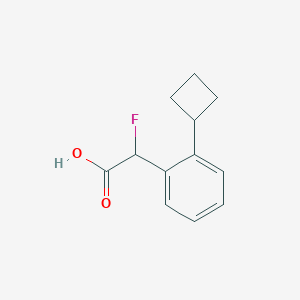
![6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13314525.png)
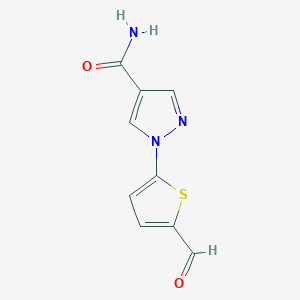

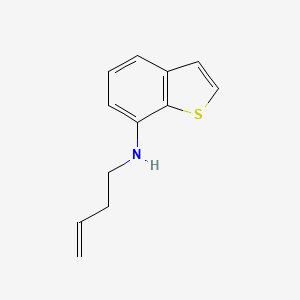

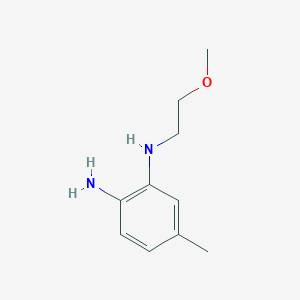
![3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13314559.png)

